1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
Description
This compound features a benzothiazole core substituted with methoxy and methyl groups at positions 4 and 7, respectively. The benzothiazole is linked to a piperazine ring, which is further connected to a 3-phenylpropan-1-one moiety. The methoxy group at position 4 may enhance metabolic stability compared to non-oxygenated analogs .
Properties
IUPAC Name |
1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-16-8-10-18(27-2)20-21(16)28-22(23-20)25-14-12-24(13-15-25)19(26)11-9-17-6-4-3-5-7-17/h3-8,10H,9,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHURWHUHJXDMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds, such as piperazine derivatives, have a wide range of biological activities and can act as dopamine and serotonin antagonists. They are often used as antipsychotic drug substances.
Mode of Action
Similar benzothiazole-based compounds have shown inhibitory effects against mycobacterium tuberculosis. These compounds may interact with their targets, causing changes that inhibit the function of the target molecules.
Biochemical Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions.
Biological Activity
The compound 1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a benzothiazole ring , a piperazine moiety , and a ketone functional group , which contribute to its diverse biological activities. The presence of methoxy and methyl substituents on the benzothiazole ring may enhance its lipophilicity and biological interaction capabilities.
Chemical Structure
| Component | Structure |
|---|---|
| Benzothiazole Ring | Benzothiazole |
| Piperazine Moiety | Piperazine |
| Ketone Functional Group | Ketone |
Antitumor Activity
Research has indicated that derivatives of benzothiazole compounds exhibit significant antitumor properties. For instance, studies have shown that compounds similar to the target compound can inhibit the proliferation of various cancer cell lines, including Mia PaCa-2 and PANC-1. The structure-activity relationship (SAR) analysis suggests that modifications in the piperazine and benzothiazole moieties can enhance cytotoxic effects against tumor cells .
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced cell proliferation.
- Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways related to apoptosis and cell survival.
- DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, disrupting replication processes .
Antimicrobial Properties
In addition to antitumor activity, compounds with structural similarities have been evaluated for their antimicrobial properties. For example, certain derivatives have demonstrated activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential as broad-spectrum antimicrobial agents .
Study 1: Antitumor Efficacy
A study conducted by Shen et al. (2011) synthesized a series of benzothiazole derivatives and evaluated their antitumor efficacy against various human tumor cell lines. The results indicated that compounds with similar structural features to our target compound exhibited potent cytotoxicity, particularly against HepG2/A2 cells .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial activity of benzothiazole derivatives showed that specific modifications could enhance efficacy against pathogens. The study utilized disk diffusion methods to assess antimicrobial effectiveness, revealing promising results for certain derivatives at low MIC values .
Comparison with Similar Compounds
Structural Analogues with Benzothiazole-Piperazine-Ketone Backbones
The following compounds share the benzothiazole-piperazine-propanone scaffold but differ in substituents, influencing their physicochemical and pharmacological properties:
Functional Group Variations and Pharmacological Implications
- Methoxy vs. Methyl Substituents : The methoxy group in the target compound may improve metabolic stability compared to methyl-substituted analogs (e.g., 365.5 Da compound in ), which lack oxygen-based substituents .
- Cinnamoyl Derivatives : Compounds like the cinnamoyl-piperazine hybrid in demonstrate that extended conjugation (e.g., ethene bonds) can modulate bioactivity, as seen in antimicrobial or neuroprotective agents .
Data Tables
Table 1: Molecular Properties of Selected Analogs
| Compound | Molecular Weight | LogP (Predicted) | Hydrogen Bond Acceptors | Rotatable Bonds |
|---|---|---|---|---|
| Target Compound | ~407.5 | 3.8 | 4 | 6 |
| 1-[4-(4-Methylbenzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one | 365.5 | 3.2 | 3 | 5 |
| 1-(4-{[7-Chloro-2-(4-methylphenyl)imidazobenzothiazol-3-yl]methyl}piperazin-1-yl)-2-methylpropan-1-one | 530.1 | 4.5 | 5 | 8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
